molecular formula C10H14N2O B13689017 N-(3-Pyridylmethyl)morpholine CAS No. 17751-47-2

N-(3-Pyridylmethyl)morpholine

Cat. No.: B13689017
CAS No.: 17751-47-2
M. Wt: 178.23 g/mol
InChI Key: FQCOLPHEJORHTE-UHFFFAOYSA-N
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Description

N-(3-Pyridylmethyl)morpholine is an organic compound that features a morpholine ring attached to a 3-pyridylmethyl group. This compound is of significant interest due to its versatile applications in various fields such as chemistry, biology, and industry. The presence of both the morpholine and pyridine moieties in its structure imparts unique chemical and physical properties, making it a valuable compound for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Pyridylmethyl)morpholine typically involves the reaction of morpholine with 3-pyridylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(3-Pyridylmethyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted morpholine and pyridine derivatives .

Mechanism of Action

The mechanism of action of N-(3-Pyridylmethyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activities and other biological processes. Additionally, its ability to undergo various chemical reactions allows it to interact with different biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its dual functionality, combining the properties of both morpholine and pyridine rings. This unique structure allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions, making it highly valuable in various research and industrial applications .

Properties

CAS No.

17751-47-2

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

4-(pyridin-3-ylmethyl)morpholine

InChI

InChI=1S/C10H14N2O/c1-2-10(8-11-3-1)9-12-4-6-13-7-5-12/h1-3,8H,4-7,9H2

InChI Key

FQCOLPHEJORHTE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CN=CC=C2

Origin of Product

United States

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